![molecular formula C17H18N2O3S B2474304 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896306-40-4](/img/structure/B2474304.png)
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
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Future Directions
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . Specifically, human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with its targets, inhibiting their activity, which leads to changes in the physiological processes these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects the biochemical pathways these enzymes are involved in . This includes processes related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
The compound’s structure, which includes a pyrrolidine ring, suggests that it may have good adme (absorption, distribution, metabolism, and excretion) properties . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Result of Action
The compound’s action results in the inhibition of human carbonic anhydrases, particularly human carbonic anhydrase II . This inhibition can have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
properties
IUPAC Name |
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-11-17(20)19(12-14)15-5-3-2-4-6-15/h2-10,14,18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPVPODHQZDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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